Cas no 1211490-06-0 (3-Methyl(phenyl)aminobutanoic acid)

3-Methyl(phenyl)aminobutanoic acid is a chiral amino acid derivative characterized by a phenyl group and a methyl substitution on the amino backbone. This structural configuration imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. Its chiral center allows for enantioselective applications, particularly in the development of peptidomimetics and bioactive compounds. The compound’s stability under standard conditions and compatibility with common coupling reagents enhance its utility in peptide chemistry. Additionally, its phenyl group offers potential for π-π interactions, broadening its relevance in molecular design. Suitable for controlled functionalization, it serves as a versatile building block in medicinal chemistry and material science.
3-Methyl(phenyl)aminobutanoic acid structure
1211490-06-0 structure
Product name:3-Methyl(phenyl)aminobutanoic acid
CAS No:1211490-06-0
MF:C11H15NO2
MW:193.242303133011
CID:4685854

3-Methyl(phenyl)aminobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-[methyl(phenyl)amino]butanoic acid
    • butanoic acid, 3-(methylphenylamino)-
    • T3871
    • 3-Methyl(phenyl)aminobutanoic acid
    • Inchi: 1S/C11H15NO2/c1-9(8-11(13)14)12(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)
    • InChI Key: BMXGUFVPBJTCCX-UHFFFAOYSA-N
    • SMILES: OC(CC(C)N(C)C1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 188
  • Topological Polar Surface Area: 40.5

3-Methyl(phenyl)aminobutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
M235045-250mg
3-[Methyl(phenyl)amino]butanoic acid
1211490-06-0
250mg
$ 275.00 2022-06-04
TRC
M235045-500mg
3-[Methyl(phenyl)amino]butanoic acid
1211490-06-0
500mg
$ 450.00 2022-06-04
TRC
M235045-1000mg
3-[Methyl(phenyl)amino]butanoic acid
1211490-06-0
1g
$ 720.00 2022-06-04
A2B Chem LLC
AI13571-1g
3-[Methyl(phenyl)amino]butanoic acid
1211490-06-0 >95%
1g
$509.00 2024-04-20
A2B Chem LLC
AI13571-10g
3-[Methyl(phenyl)amino]butanoic acid
1211490-06-0 >95%
10g
$1412.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1559853-1g
3-(Methyl(phenyl)amino)butanoic acid
1211490-06-0 98%
1g
¥2494.00 2024-08-09
A2B Chem LLC
AI13571-500mg
3-[Methyl(phenyl)amino]butanoic acid
1211490-06-0 >95%
500mg
$467.00 2024-04-20
A2B Chem LLC
AI13571-5g
3-[Methyl(phenyl)amino]butanoic acid
1211490-06-0 >95%
5g
$995.00 2024-04-20

Additional information on 3-Methyl(phenyl)aminobutanoic acid

Comprehensive Analysis of 3-Methyl(phenyl)aminobutanoic Acid (CAS No. 1211490-06-0): Properties, Applications, and Industry Trends

3-Methyl(phenyl)aminobutanoic acid (CAS No. 1211490-06-0) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. As a derivative of aminobutanoic acid, this compound combines a phenyl group and a methyl substitution, making it valuable for drug discovery and material science applications. Researchers frequently search for "3-Methyl(phenyl)aminobutanoic acid synthesis" and "CAS 1211490-06-0 applications," reflecting growing interest in its potential.

The molecular structure of 3-Methyl(phenyl)aminobutanoic acid features a carboxyl group (–COOH) and an amine group (–NH–) attached to a butanoic acid backbone, with a methyl group at the 3-position and a phenyl ring on the nitrogen atom. This configuration contributes to its amphoteric properties and solubility profile, which are critical for formulation development. Recent studies highlight its role as a chiral building block in asymmetric synthesis, addressing the demand for "enantioselective catalysts" in green chemistry initiatives.

In pharmaceutical contexts, CAS 1211490-06-0 is explored for its potential as a bioactive intermediate. Industry trends show increased searches for "neurotransmitter analogs" and "small molecule modulators," where this compound’s structural similarity to GABA derivatives positions it as a candidate for neurological research. Its logP value and hydrogen bonding capacity make it suitable for optimizing blood-brain barrier permeability, a key focus in CNS drug development.

From a synthetic chemistry perspective, 3-Methyl(phenyl)aminobutanoic acid is synthesized via reductive amination or Ugi multicomponent reactions, topics frequently queried in academic databases. The compound’s crystallization behavior and polymorphism are also investigated for solid-state chemistry applications, aligning with the rise of "crystal engineering" in materials science forums.

Environmental and regulatory considerations for CAS 1211490-06-0 emphasize its biodegradability and low ecotoxicity, responding to searches for "sustainable fine chemicals." Analytical methods like HPLC-UV and LC-MS are commonly employed for purity assessment, reflecting laboratory best practices shared in "analytical method validation" discussions.

Future prospects for 3-Methyl(phenyl)aminobutanoic acid include its integration into peptide mimetics and metal-organic frameworks (MOFs), areas trending in nanotechnology circles. As patent filings increase for related derivatives, queries like "structure-activity relationship (SAR) studies" underscore its relevance in rational drug design.

In conclusion, 1211490-06-0 represents a versatile scaffold bridging medicinal chemistry and advanced materials. Its alignment with industry priorities—such as "fragment-based drug discovery" and "green synthesis protocols"—ensures continued scientific and commercial interest in this structurally nuanced molecule.

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